benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate
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Overview
Description
(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the (Methyl(oxo)sulfonio)methane moiety: This step typically involves the reaction of dimethyl sulfoxide with a methylating agent under controlled temperature and pH conditions.
Introduction of the ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide moiety: This step involves the coupling of the (Methyl(oxo)sulfonio)methane intermediate with the ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide precursor using a suitable coupling reagent such as dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or carbon centers, depending on the reaction conditions and the nucleophile used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
Oxidation products: Sulfoxides, sulfones
Reduction products: Reduced sulfur-containing compounds
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide
- (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-2-ide
- (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-3-ide
Uniqueness
The uniqueness of (Methyl(oxo)sulfonio)methane ®-3-(((benzyloxy)carbonyl)amino)-2-oxo-4-(phenylthio)butan-1-ide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H23NO4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
benzyl N-[(2R)-4-[dimethyl(oxo)-λ6-sulfanylidene]-3-oxo-1-phenylsulfanylbutan-2-yl]carbamate |
InChI |
InChI=1S/C20H23NO4S2/c1-27(2,24)15-19(22)18(14-26-17-11-7-4-8-12-17)21-20(23)25-13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)/t18-/m0/s1 |
InChI Key |
YDHFBDYMCGOMSW-SFHVURJKSA-N |
Isomeric SMILES |
CS(=CC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C |
SMILES |
CS(=CC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C |
Canonical SMILES |
CS(=CC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)(=O)C |
Origin of Product |
United States |
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